Tmcpo

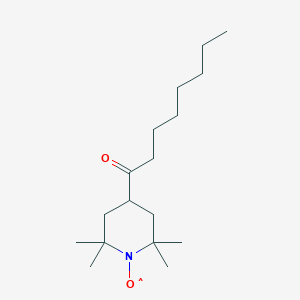

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caprylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

126328-27-6 |

|---|---|

Molecular Formula |

C17H32NO2 |

Molecular Weight |

282.4 g/mol |

InChI |

InChI=1S/C17H32NO2/c1-6-7-8-9-10-11-15(19)14-12-16(2,3)18(20)17(4,5)13-14/h14H,6-13H2,1-5H3 |

InChI Key |

NDRAQNICXOVMMG-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)C1CC(N(C(C1)(C)C)[O])(C)C |

Canonical SMILES |

CCCCCCCC(=O)C1CC(N(C(C1)(C)C)[O])(C)C |

Synonyms |

2,2,6,6-tetramethyl-4-capriloyl piperidine-1-oxil 2,2,6,6-tetramethyl-4-capryloylpiperidine-1-oxyl TMCPO |

Origin of Product |

United States |

Foundational & Exploratory

The Inner Workings of TCPO Chemiluminescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of bis(2,4,6-trichlorophenyl) oxalate (TCPO) chemiluminescence, a cornerstone of high-sensitivity analytical assays and a fundamental component of various light-producing systems. This document provides a detailed overview of the core chemical reactions, quantitative data on reaction kinetics and quantum yields, and comprehensive experimental protocols.

The Core Mechanism: A Cascade of Energy Transfer

The light-emitting process of TCPO-based systems is a form of peroxyoxalate chemiluminescence, a highly efficient chemical reaction that generates light without the need for an external light source. The overall process can be dissected into several key stages, culminating in the emission of light from an excited fluorophore. The currently accepted mechanism involves a chemically initiated electron exchange luminescence (CIEEL) pathway.[1][2]

At its heart, the reaction involves the oxidation of TCPO by hydrogen peroxide (H₂O₂), a process that is often accelerated by a catalyst. This initial reaction does not directly produce light but instead generates a high-energy, unstable intermediate, which is widely proposed to be 1,2-dioxetanedione.[3] This intermediate is the key to the subsequent light production.

The energy stored within the 1,2-dioxetanedione is then transferred to a suitable fluorescent molecule, often referred to as a fluorophore or sensitizer. This energy transfer excites the fluorophore to a higher electronic state. The excited fluorophore then rapidly decays back to its ground state, releasing the excess energy in the form of a photon of light. The color of the emitted light is characteristic of the specific fluorophore used in the reaction.

Several factors can influence the efficiency and kinetics of the TCPO chemiluminescence, including the choice of solvent, the concentration of reactants, the presence and nature of the catalyst, and the properties of the fluorophore.

Quantitative Insights: Reaction Kinetics and Quantum Yields

The efficiency of TCPO chemiluminescence is quantified by its quantum yield (ΦCL), which is the ratio of the number of photons emitted to the number of TCPO molecules reacted. This value is highly dependent on the chosen fluorophore and the reaction conditions. The kinetics of the light emission are also crucial for understanding and optimizing analytical applications.

Reaction Kinetics

The rate of the TCPO chemiluminescence reaction is significantly influenced by the presence of a catalyst. Imidazole is a commonly used nucleophilic catalyst that accelerates the initial reaction between TCPO and hydrogen peroxide. The following table summarizes the rate constants for the elementary steps in the imidazole-catalyzed reaction.

| Step | Description | Rate Constant (k) | Reference |

| Imidazole Attack on TCPO | Nucleophilic attack of imidazole on TCPO to form an imidazolide intermediate. | Bimolecular: k₁₍₂₎ = 1.4 ± 0.1 dm³ mol⁻¹ s⁻¹ Trimolecular: k₁₍₃₎ = (9.78 ± 0.08) x 10² dm⁶ mol⁻² s⁻¹ | [2] |

| Peroxide Attack on Imidazolide | Imidazole-catalyzed attack of hydrogen peroxide on the imidazolide intermediate. | From H₂O₂ dependence: k₂₍₃₎ = (1.86 ± 0.06) x 10⁴ dm⁶ mol⁻² s⁻¹ From Imidazole dependence: k'₂₍₃₎ = (8.7 ± 0.2) x 10³ dm⁶ mol⁻² s⁻¹ | [2] |

| Cyclization to Intermediate | Cyclization of the peracid derivative to form 1,2-dioxetanedione. | k₃ ≈ 0.2 s⁻¹ (at [Imidazole] = 1.0 mmol dm⁻³) | [2] |

Chemiluminescence Quantum Yields

The choice of fluorophore is critical in determining the color and intensity of the emitted light. The following table provides a summary of fluorescence quantum yields for some commonly used fluorophores in peroxyoxalate chemiluminescence. While the overall chemiluminescence quantum yield is a product of the yield of the excited state and the fluorescence quantum yield of the dye, the latter is a key determinant of the light output.

| Fluorophore | Solvent | Fluorescence Quantum Yield (ΦF) | Reference(s) |

| 9,10-Diphenylanthracene (DPA) | Cyclohexane | ~1.0 | |

| Rubrene | Nanoparticle Films | 0.03 (undoped) - 0.61 (doped with DBP) | [4] |

| Rhodamine B | Water | 0.31 | [5] |

| Rhodamine B | Ethanol | 0.49 - 0.70 |

Note: The overall chemiluminescence quantum yield will be lower than the fluorescence quantum yield of the dye due to inefficiencies in the chemical reaction and energy transfer steps.

Experimental Protocols

This section provides detailed methodologies for the synthesis of TCPO and a general procedure for the quantitative measurement of its chemiluminescence.

Synthesis of Bis(2,4,6-trichlorophenyl) Oxalate (TCPO)

This protocol outlines the laboratory synthesis of TCPO from 2,4,6-trichlorophenol and oxalyl chloride. Caution: This procedure involves hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

-

2,4,6-trichlorophenol

-

Dry toluene

-

Triethylamine

-

Oxalyl chloride

-

Methanol or Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Dissolution: Dissolve 2,4,6-trichlorophenol in dry toluene in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution in an ice bath to 0°C with continuous stirring.

-

Base Addition: Slowly add one molar equivalent of triethylamine to the cooled solution.

-

Oxalyl Chloride Addition: Add a solution of oxalyl chloride in dry toluene dropwise using a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0°C during the addition. A precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for at least 2 hours.

-

Filtration: Filter the reaction mixture by vacuum filtration to collect the crude TCPO and triethylamine hydrochloride.

-

Washing: Wash the collected solid with methanol or ethanol to remove the triethylamine hydrochloride, which is soluble in these solvents.

-

Drying: Dry the purified TCPO product under vacuum. The final product should be a white crystalline solid.

Quantitative Measurement of TCPO Chemiluminescence

This protocol describes a general method for measuring the intensity and kinetics of the TCPO chemiluminescence reaction using a luminometer or a fluorescence spectrometer in chemiluminescence mode.

Materials and Reagents:

-

TCPO stock solution in a suitable organic solvent (e.g., ethyl acetate, acetonitrile)

-

Hydrogen peroxide solution (e.g., 30% w/w)

-

Catalyst stock solution (e.g., imidazole or sodium salicylate in a suitable solvent)

-

Fluorophore stock solution in a suitable organic solvent

-

Reaction buffer (if required for pH control)

-

Cuvettes for the luminometer/spectrometer

-

Micropipettes

Procedure:

-

Reagent Preparation: Prepare stock solutions of TCPO, catalyst, and fluorophore at the desired concentrations. Dilute the hydrogen peroxide solution to the working concentration shortly before use.

-

Instrument Setup: Set up the luminometer or fluorescence spectrometer to measure light emission over time at the emission maximum of the chosen fluorophore. Ensure the detector is not saturated by adjusting the gain or slit widths.

-

Reaction Mixture Preparation: In a cuvette, combine the TCPO stock solution, fluorophore stock solution, and catalyst stock solution (and buffer, if used).

-

Initiation of Reaction: To initiate the chemiluminescence reaction, rapidly inject the hydrogen peroxide solution into the cuvette containing the other reactants.

-

Data Acquisition: Immediately start the data acquisition to record the chemiluminescence intensity as a function of time. The data will typically show a rapid increase in intensity followed by a slower decay.

-

Data Analysis: Analyze the resulting kinetic curve to determine parameters such as the maximum intensity (Imax), the time to reach maximum intensity (tmax), and the total light yield (integrated intensity over time). These parameters can be used to calculate the quantum yield and study the reaction kinetics under different conditions.

Conclusion

The TCPO chemiluminescence reaction is a complex yet highly efficient process that has found widespread applications in various scientific and technological fields. A thorough understanding of its underlying mechanism, kinetics, and the factors influencing its quantum yield is essential for the rational design and optimization of chemiluminescent assays and devices. This guide provides a foundational understanding for researchers and professionals working with or developing technologies based on this powerful light-emitting reaction. Further research into novel fluorophores and catalysts continues to expand the capabilities and applications of peroxyoxalate chemiluminescence.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Luminol and TCPO Chemiluminescence [profiles.shsu.edu]

- 4. In optimized rubrene-based nanoparticle blends for photon upconversion, singlet energy collection outcompetes triplet-pair separation, not singlet fission - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Bis(2,4,6-trichlorophenyl) oxalate (TCPO)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of bis(2,4,6-trichlorophenyl) oxalate (TCPO), a key reagent in chemiluminescence. It includes detailed experimental protocols for its synthesis and use in chemiluminescent reactions, along with a mechanistic explanation of the light-emitting process.

Chemical Structure and Properties

TCPO, with the IUPAC name bis(2,4,6-trichlorophenyl) oxalate, is an organic compound that is central to many chemiluminescent systems, most notably in glow sticks.[1][2] Its chemical structure consists of an oxalate ester linked to two 2,4,6-trichlorophenyl groups.

Chemical Structure:

Table 1: Physicochemical Properties of TCPO

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₄Cl₆O₄ | [3][4][5] |

| Molecular Weight | 448.9 g/mol | [4] |

| CAS Number | 1165-91-9 | [3][4] |

| Appearance | White to pale yellow solid/powder | [3] |

| Melting Point | 188 - 192 °C | [6][7] |

| Solubility in Water | 0.01962 mg/L | [8] |

| Solubility in Organic Solvents | Soluble in acetone, chloroform, toluene, ethyl acetate, and diethyl phthalate. | [3][8] |

| Stability | Stable under normal conditions. | [3] |

Experimental Protocols

Synthesis of TCPO

This protocol describes the synthesis of TCPO from 2,4,6-trichlorophenol and oxalyl chloride.[1][6][8]

Materials:

-

2,4,6-trichlorophenol

-

Dry toluene

-

Triethylamine

-

Oxalyl chloride

-

Methanol or ethanol (for washing)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Dissolve 2,4,6-trichlorophenol in dry toluene (approximately 15-20 mL of toluene per gram of 2,4,6-trichlorophenol) in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

While stirring, add one molar equivalent of triethylamine to the cooled solution.

-

Slowly add 0.5 molar equivalents of oxalyl chloride dropwise to the stirred, cooled solution. A thick, off-white precipitate will form, and the reaction is exothermic. Maintain the temperature below 10 °C during the addition.

-

After the addition of oxalyl chloride is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours, or overnight, to ensure the reaction goes to completion.

-

Filter the mixture using vacuum filtration to collect the solid product, which is a mixture of TCPO and triethylamine hydrochloride.

-

Wash the solid with methanol or ethanol to remove the triethylamine hydrochloride byproduct. TCPO has low solubility in these solvents.

-

Dry the purified TCPO product, preferably under a vacuum.

TCPO Chemiluminescence Demonstration

This protocol outlines a typical experiment to demonstrate the chemiluminescent properties of TCPO.[3][9]

Materials:

-

TCPO (synthesized as per the protocol above)

-

A fluorescent dye (e.g., 9,10-diphenylanthracene for blue light, 9,10-bis(phenylethynyl)anthracene for green light, or rubrene for yellow light)

-

A suitable organic solvent (e.g., diethyl phthalate or ethyl acetate)

-

A weak base (e.g., sodium acetate or sodium salicylate)

-

Hydrogen peroxide (3% or 30% solution)

-

A clear glass vial or flask

Procedure:

-

In a glass vial, dissolve a small amount of TCPO (e.g., 50 mg) and the fluorescent dye (e.g., 3 mg) in an organic solvent (e.g., 10 mL of diethyl phthalate).

-

Add a small amount of the weak base (e.g., 100 mg of sodium acetate) to the solution and mix until dissolved.

-

To initiate the chemiluminescent reaction, add a few milliliters of hydrogen peroxide solution to the vial and gently swirl the contents.

-

The reaction will immediately produce a bright glow in the color characteristic of the chosen fluorescent dye. The duration of the glow will depend on the solvent used, with diethyl phthalate providing a longer-lasting light than ethyl acetate.[3]

Signaling Pathways and Logical Relationships

The chemiluminescence of TCPO is a multi-step process that involves the formation of a high-energy intermediate and subsequent energy transfer to a fluorescent dye. This process is an example of Chemically Initiated Electron Exchange Luminescence (CIEEL).

TCPO Chemiluminescence Reaction Pathway

The following diagram illustrates the key steps in the TCPO chemiluminescence reaction.

Caption: The reaction pathway of TCPO chemiluminescence.

Experimental Workflow for TCPO Synthesis

The following diagram outlines the general workflow for the synthesis and purification of TCPO.

Caption: A simplified workflow for the synthesis of TCPO.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis of Cyalume; | Chegg.com [chegg.com]

- 3. How to Make TCPO (for Making Glow Sticks) - Instructables [instructables.com]

- 4. Luminol and TCPO Chemiluminescence [profiles.shsu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. TCPO - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

Understanding the TCPO reaction with hydrogen peroxide

An In-depth Technical Guide to the TCPO-Hydrogen Peroxide Reaction for Researchers and Drug Development Professionals

Introduction

The peroxyoxalate chemiluminescence (PO-CL) system, particularly the reaction involving bis(2,4,6-trichlorophenyl) oxalate (TCPO) and hydrogen peroxide, represents one of the most efficient non-enzymatic chemiluminescent reactions known.[1] Its high quantum yield and versatility have established it as a powerful tool in analytical chemistry, with significant applications in bioassays, immunoassays, and high-throughput screening relevant to drug development.[2][3] This reaction is distinguished by its reliance on a Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism, where the chemical reaction generates a high-energy intermediate that, instead of emitting light itself, efficiently transfers energy to a suitable fluorophore.[1][4] This indirect light emission pathway allows for the selection of various fluorophores, enabling the production of different colors of light and the tuning of the system for specific analytical needs.[5]

This technical guide provides a comprehensive overview of the TCPO-hydrogen peroxide reaction, detailing its core mechanism, quantitative kinetic data, detailed experimental protocols, and key applications for researchers, scientists, and professionals in the field of drug development.

Core Reaction Mechanism

The reaction between TCPO and hydrogen peroxide is a multi-step process that is often catalyzed by a weak base, such as sodium salicylate or a nucleophilic catalyst like imidazole.[6][7] The exact mechanism can be complex and is still a subject of investigation, but the generally accepted pathway involves the formation of a highly unstable, energy-rich intermediate, believed to be 1,2-dioxetanedione.[4][6] This intermediate is the key to the chemiluminescence process.

The key stages of the reaction, particularly when catalyzed by imidazole, are as follows:

-

Nucleophilic Attack and Formation of an Active Intermediate : A nucleophilic catalyst, such as imidazole, attacks the TCPO molecule. This initial step forms a more reactive intermediate, 1,1′-oxalyldiimidazole (ODI), displacing the trichlorophenol leaving groups.[6][8]

-

Perhydrolysis : The highly reactive ODI intermediate then reacts with hydrogen peroxide in a step known as perhydrolysis. This leads to the formation of a peroxyoxalate species.[8]

-

Intramolecular Cyclization : The peroxyoxalate species is unstable and rapidly undergoes intramolecular cyclization to form the critical high-energy intermediate, 1,2-dioxetanedione.[1]

-

CIEEL Energy Transfer and Light Emission : The 1,2-dioxetanedione intermediate does not efficiently luminesce on its own. Instead, it interacts with a fluorescent activator (fluorophore). Through the CIEEL mechanism, an electron is transferred from the fluorophore to the dioxetanedione, causing the intermediate to decompose into two molecules of carbon dioxide and leaving the fluorophore in an electronically excited state.[1] The excited fluorophore then rapidly returns to its ground state by emitting a photon of light. The color of the emitted light is characteristic of the specific fluorophore used.[5]

Quantitative Data

The efficiency and kinetics of the TCPO reaction are highly dependent on the concentrations of the reactants, the choice of catalyst, and the solvent system. The following tables summarize key quantitative data reported in the literature.

Table 1: Kinetic Rate Constants for Imidazole-Catalyzed TCPO Reaction

This table presents the rate constants for the elementary steps in the reaction of TCPO with hydrogen peroxide, catalyzed by imidazole (IMI).[1]

| Step | Description | Rate Constant (k) |

| Step 1: Nucleophilic Attack on TCPO | Bimolecular attack of imidazole on TCPO. | k1(2) = 1.4 ± 0.1 dm³ mol⁻¹ s⁻¹ |

| Trimolecular attack involving a second imidazole molecule. | k1(3) = (9.78 ± 0.08) x 10² dm⁶ mol⁻² s⁻¹ | |

| Step 2: Peroxide Attack on Imidazolide | Imidazole-catalyzed attack of H₂O₂ on the imidazolide intermediate. | k2(3) = (1.86 ± 0.06) x 10⁴ dm⁶ mol⁻² s⁻¹ (from H₂O₂ dependence) |

| k'2(3) = (8.7 ± 0.2) x 10³ dm⁶ mol⁻² s⁻¹ (from Imidazole dependence) | ||

| Step 3: Cyclization to High-Energy Intermediate | Cyclization of the peracid to form 1,2-dioxetanedione. | k₃ ≈ 0.2 s⁻¹ (at [IMI] = 1.0 mmol dm⁻³) |

Table 2: Typical Reagent Concentrations for Chemiluminescence Assays

The optimal concentrations of reactants are crucial for maximizing light output and achieving desired reaction kinetics.

| Component | Typical Concentration Range | Reference(s) |

| TCPO | 1.0 x 10⁻³ M to 5.0 x 10⁻³ M | [2][9][10] |

| Hydrogen Peroxide (H₂O₂) | 0.1 M to 0.2 M | [2][11] |

| Fluorophore | 1.0 x 10⁻³ M to 5.0 x 10⁻⁶ M | [2][12] |

| Catalyst (e.g., Imidazole, Sodium Salicylate) | 1.0 x 10⁻³ M to 5.0 x 10⁻³ M (Imidazole) 1.0 x 10⁻⁶ M to 4.4 x 10⁻⁴ M (Sodium Salicylate) | [2][11] |

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of the TCPO chemiluminescence system in a research setting.

Protocol 1: Synthesis of Bis(2,4,6-trichlorophenyl) Oxalate (TCPO)

TCPO is commercially available but can also be synthesized in the laboratory.[5][7][13]

Materials:

-

2,4,6-trichlorophenol (TCP)

-

Oxalyl chloride

-

Triethylamine (or a similar organic base)

-

Dry toluene (or other suitable anhydrous solvent like acetone)

-

Methanol or Ethanol (for washing)

-

Round-bottomed flask, magnetic stirrer, ice bath, syringe/dropping funnel, filtration apparatus (Büchner funnel)

-

Fume hood

Procedure:

-

Preparation: All glassware must be thoroughly dried. The synthesis must be performed in a fume hood due to the toxicity and reactivity of oxalyl chloride.

-

Dissolution: Dissolve 2,4,6-trichlorophenol in dry toluene inside the round-bottomed flask (e.g., 15-20 mL of toluene per gram of TCP).[13]

-

Cooling: Place the flask in an ice bath and begin stirring. Allow the solution to cool to approximately 0 °C.[13]

-

Base Addition: Slowly add one molar equivalent of triethylamine to the chilled solution.[13]

-

Oxalyl Chloride Addition: While maintaining the low temperature and stirring vigorously, add 0.5 molar equivalents of oxalyl chloride dropwise.[13] A thick, off-white precipitate of triethylamine hydrochloride and TCPO will form.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring for several hours or overnight to ensure the reaction goes to completion.[14]

-

Isolation: Filter the solid product using a Büchner funnel under vacuum.[15]

-

Purification: Wash the crude product with methanol or ethanol. This step removes the triethylamine hydrochloride byproduct, which is soluble in alcohols, while TCPO is not.[15]

-

Drying: Dry the purified white crystalline TCPO product, preferably under vacuum. The product can be further purified by recrystallization from ethyl acetate if necessary.[5]

Protocol 2: General Peroxyoxalate Chemiluminescence Assay

This protocol describes a typical batch experiment to measure chemiluminescence for analytical purposes.

Materials:

-

Stock solution of TCPO in a dry organic solvent (e.g., ethyl acetate, diethyl phthalate).

-

Stock solution of the chosen fluorophore (e.g., 9,10-diphenylanthracene for blue light, Rhodamine B for red) in the same solvent.[5]

-

Stock solution of a catalyst (e.g., sodium salicylate or imidazole) in the same solvent.

-

A solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

The analyte of interest, if applicable.

-

Luminometer or a fluorescence spectrometer set to chemiluminescence mode (no excitation source).[3]

-

Cuvettes or microplate wells.

Procedure:

-

Reagent Preparation: Prepare a "chemiluminescence cocktail" by mixing the TCPO stock solution, fluorophore stock solution, and catalyst solution in the desired final concentrations. The solvent is typically an aprotic solvent like ethyl acetate.[7]

-

Sample Introduction: In a cuvette or microplate well, add the sample to be analyzed. This could be a standard solution for calibration or an unknown sample.

-

Initiation: To initiate the reaction, inject the hydrogen peroxide solution into the cuvette containing the chemiluminescence cocktail and the sample. Mix quickly and thoroughly.

-

Measurement: Immediately place the cuvette in the luminometer and begin recording the light intensity over time. The resulting data will be a kinetic curve (intensity vs. time).

-

Data Analysis: Key parameters can be extracted from the kinetic curve, such as maximum intensity (I_max), time to maximum intensity (t_max), and total light yield (the integral of the curve).[10] These parameters can then be correlated with the analyte concentration.

Applications in Drug Development and Research

The high sensitivity of the TCPO-H₂O₂ reaction makes it an invaluable detection method. Detection limits can be 10 to 100 times lower than those of fluorescence techniques.[3] This has led to its widespread use in various analytical applications relevant to the pharmaceutical industry:

-

High-Throughput Screening (HTS): The reaction can be used to detect the production or consumption of hydrogen peroxide by enzymatic reactions. This is useful for screening large libraries of compounds for enzyme inhibitors or activators.

-

Immunoassays: TCPO chemiluminescence is frequently used as a detection system in enzyme-linked immunosorbent assays (ELISAs), where an enzyme label (like horseradish peroxidase) generates H₂O₂ to trigger the light-emitting reaction.

-

Analyte Quantification: The system has been adapted to quantify a wide range of analytes, including catecholamines, vitamins, and various drugs, either directly if they act as fluorophores or quenchers, or indirectly through coupled reactions.[2][9][11] For example, it has been used to determine the concentration of the antipsoriatic drug dithranol in pharmaceutical preparations.[11]

References

- 1. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Luminol and TCPO Chemiluminescence [profiles.shsu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. TCPO - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The glow stick reaction | Exhibition chemistry | RSC Education [edu.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. How to Make TCPO (for Making Glow Sticks) - Instructables [instructables.com]

- 14. A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations | Chemical Education Xchange [chemedx.org]

- 15. m.youtube.com [m.youtube.com]

The Pivotal Role of Fluorescent Dyes in TCPO-Mediated Chemiluminescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The peroxyoxalate chemiluminescence (POCL) reaction, particularly utilizing bis(2,4,6-trichlorophenyl) oxalate (TCPO), stands as a cornerstone of highly sensitive detection methodologies in various scientific fields, including biomedical research and drug development. The remarkable efficiency of this system is intrinsically linked to the function of fluorescent dyes, which act as the ultimate emitters of light. This technical guide provides an in-depth exploration of the core principles governing the interaction of fluorescent dyes in TCPO reactions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The Core Mechanism: A Symphony of Chemical Excitation and Energy Transfer

The TCPO chemiluminescence reaction is a multi-step process that culminates in the emission of light from a fluorescent dye. It is not the TCPO molecule itself that luminesces, but rather a high-energy intermediate generated from its reaction with an oxidizing agent, typically hydrogen peroxide (H₂O₂). This intermediate then transfers its energy to a suitable fluorescent dye, promoting it to an excited electronic state. The subsequent relaxation of the dye to its ground state is accompanied by the release of a photon, resulting in the phenomenon of chemiluminescence.

The key steps in this intricate process are:

-

Activation of TCPO: In the presence of a base catalyst, often imidazole or sodium salicylate, TCPO reacts with hydrogen peroxide.

-

Formation of a High-Energy Intermediate: This initial reaction is believed to form a highly unstable and energetic intermediate, often proposed to be 1,2-dioxetanedione.

-

Chemical-Initiated Electron Exchange Luminescence (CIEEL): The high-energy intermediate interacts with a fluorescent dye molecule. Through the CIEEL mechanism, an electron is transferred from the dye to the intermediate, leading to the decomposition of the intermediate (e.g., into two molecules of CO₂) and the simultaneous excitation of the dye to a singlet excited state.

-

Fluorescence Emission: The excited fluorescent dye rapidly returns to its ground state by emitting a photon of light. The color (wavelength) of the emitted light is characteristic of the specific fluorescent dye used.

This indirect mechanism, where the chemiluminescent species is distinct from the initial reactants, allows for a high degree of versatility. By simply changing the fluorescent dye, the emission wavelength of the TCPO reaction can be tuned across the visible spectrum.

Quantitative Data: A Comparative Look at Fluorescent Dye Performance

The efficiency of the TCPO chemiluminescence system is heavily dependent on the properties of the chosen fluorescent dye. Key parameters include the chemiluminescence quantum yield (ΦCL), which represents the fraction of TCPO molecules that ultimately result in the emission of a photon, and the kinetic parameters that describe the light emission profile.

Chemiluminescence Quantum Yields

The chemiluminescence quantum yield is a product of the efficiency of forming the excited state of the dye and the fluorescence quantum yield of the dye itself. Below is a summary of reported chemiluminescence quantum yields for various fluorescent dyes in peroxyoxalate systems. It is important to note that these values can be highly dependent on the specific reaction conditions, including the solvent, catalyst, and concentrations of reactants.

| Fluorescent Dye | Reported Chemiluminescence Quantum Yield (ΦCL) | Emission Color | Reference |

| 9,10-Diphenylanthracene (DPA) | Up to 0.1 (10%) | Blue | |

| Perylene | High | Green | |

| Rubrene | High | Yellow-Orange | |

| Rhodamine B | --- | Red | |

| 9,10-Bis(phenylethynyl)anthracene | High | Green |

Note: Quantitative data for Rhodamine B in TCPO systems was not explicitly found in the provided search results. Its use is widely reported for generating red light.

Kinetic Parameters

The temporal profile of light emission in a TCPO reaction is characterized by a rapid increase to a maximum intensity followed by a slower decay. This profile can be described by pseudo-first-order rate constants for the rise (k_r) and fall (k_f) of the chemiluminescence burst. These parameters are crucial for applications requiring specific signal durations, such as in flow-injection analysis.

| Parameter | Description | Influencing Factors | Reference |

| k_r (rise rate constant) | Describes the rate of increase in chemiluminescence intensity. | Hydrogen peroxide concentration, catalyst concentration, temperature. | |

| k_f (fall rate constant) | Describes the rate of decay of chemiluminescence intensity. | TCPO concentration, hydrogen peroxide concentration, catalyst concentration, temperature. | |

| I_max (maximum intensity) | The peak light intensity reached during the reaction. | Concentrations of all reactants (TCPO, H₂O₂, dye, catalyst). | |

| T_max (time to maximum intensity) | The time taken to reach I_max. | Dependent on k_r and k_f. |

Note: Specific values for these parameters are highly dependent on the experimental conditions and the specific fluorescent dye used.

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for preparing reagents and performing TCPO chemiluminescence experiments. These protocols are intended as a starting point and may require optimization for specific applications.

Reagent Preparation

TCPO Stock Solution:

-

Dissolve a known amount of bis(2,4,6-trichlorophenyl) oxalate (TCPO) in a suitable organic solvent such as ethyl acetate, acetonitrile, or a mixture thereof. A typical starting concentration is 1 to 5 mM. Protect the solution from light and moisture.

Fluorescent Dye Stock Solution:

-

Prepare a stock solution of the desired fluorescent dye (e.g., 9,10-diphenylanthracene, rhodamine B, rubrene) in the same solvent as the TCPO solution. Concentrations typically range from 0.1 to 1 mM.

Hydrogen Peroxide Solution:

-

Prepare a solution of hydrogen peroxide (30% or other concentrated stock) in a suitable solvent. For many applications, a solution in the same organic solvent as TCPO is used, though aqueous solutions can also be employed depending on the system. A typical final concentration in the reaction mixture is in the millimolar range.

Catalyst Solution:

-

Prepare a stock solution of the catalyst, such as imidazole or sodium salicylate, in the reaction solvent. Concentrations can vary but are often in the millimolar range.

General Procedure for Chemiluminescence Measurement

-

In a suitable reaction vessel (e.g., a glass vial or a cuvette), add the TCPO stock solution and the fluorescent dye stock solution.

-

If using a catalyst, add the catalyst solution to the mixture.

-

To initiate the chemiluminescence reaction, add the hydrogen peroxide solution.

-

Immediately place the reaction vessel in a luminometer or a spectrofluorometer with the excitation source turned off to measure the light emission.

-

Record the chemiluminescence intensity over time.

Instrumentation:

-

A luminometer is the ideal instrument for quantifying the total light output.

-

A spectrofluorometer, operated in emission mode with the excitation lamp off, can be used to record the chemiluminescence spectrum, confirming that the emission originates from the fluorescent dye.

Example Protocol: TCPO-DPA System

This protocol is adapted from literature for demonstrating blue chemiluminescence using 9,10-diphenylanthracene (DPA).

Reagents:

-

TCPO solution: 1 x 10⁻³ M in tetrahydrofuran (THF).

-

DPA solution: 1 x 10⁻³ M in THF.

-

Hydrogen peroxide solution: ~0.3% H₂O₂ in THF.

Procedure:

-

In a glass vial, mix equal volumes of the TCPO and DPA solutions.

-

In a darkened environment, add the hydrogen peroxide solution dropwise to the TCPO/DPA mixture.

-

Observe the emission of blue light.

-

For quantitative analysis, the reaction can be initiated directly in a cuvette placed inside a luminometer.

Visualizing the Process: Diagrams and Workflows

To further elucidate the core concepts, the following diagrams, generated using Graphviz, illustrate the key pathways and workflows involved in TCPO chemiluminescence.

Applications in Research and Drug Development

The high sensitivity and versatility of TCPO-based chemiluminescence have led to its widespread adoption in various analytical applications relevant to drug development:

-

High-Throughput Screening (HTS): The low background and high signal-to-noise ratio of chemiluminescence assays make them ideal for HTS of compound libraries to identify potential drug candidates.

-

Immunoassays: TCPO chemiluminescence is frequently used as a detection method in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays, enabling the sensitive quantification of biomarkers.

-

HPLC Detection: As a post-column detection method in high-performance liquid chromatography (HPLC), TCPO chemiluminescence allows for the ultra-sensitive detection of fluorescently labeled analytes.

-

Biosensors: The reaction can be coupled with biological recognition elements to create highly specific biosensors for various targets.

Conclusion

Fluorescent dyes are not merely passive reporters in TCPO reactions; they are integral components that dictate the color, intensity, and duration of the chemiluminescent signal. A thorough understanding of the interplay between the peroxyoxalate system and the photophysical properties of the dye is paramount for designing and optimizing sensitive and robust analytical methods. This guide has provided a foundational understanding of these principles, supported by available quantitative data and practical experimental guidance, to empower researchers in harnessing the full potential of TCPO-mediated chemiluminescence in their scientific endeavors.

Unveiling the Fleeting Architects of Light: A Technical Guide to Key Intermediates in Peroxyoxalate Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

The brilliant, cold light of peroxyoxalate chemiluminescence, famously harnessed in glow sticks, belies a complex and fascinating reaction pathway populated by highly reactive, transient intermediates. Understanding these fleeting molecular actors is paramount for researchers and scientists leveraging this powerful analytical tool in fields ranging from high-throughput screening to point-of-care diagnostics. This in-depth technical guide provides a comprehensive overview of the core intermediates, their quantitative characteristics, and the experimental protocols necessary for their study.

The Heart of the Reaction: Key Intermediates

The peroxyoxalate reaction is a multi-step process culminating in the generation of light. The key to this transformation lies in the formation and subsequent decomposition of high-energy intermediates. While several transient species have been proposed, the consensus points to a primary pathway involving the following key players:

-

Aryl Oxalate Esters: These are the stable, commercially available precursors to the chemiluminescent reaction. The choice of the aryl oxalate significantly impacts the reaction kinetics and quantum yield. Commonly used examples include bis(2,4,6-trichlorophenyl) oxalate (TCPO), bis(2,4-dinitrophenyl) oxalate (DNPO), and bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate (CPPO).[1] More environmentally friendly alternatives, such as divanillyl oxalate, have also been developed.[1]

-

Peroxyoxalate Esters: The initial reaction between the aryl oxalate and hydrogen peroxide, typically in the presence of a base catalyst, forms a peroxyoxalate ester. These are the first transient intermediates in the reaction sequence.

-

1,2-Dioxetanedione (C₂O₄): This highly strained, four-membered cyclic peroxide is the undisputed high-energy intermediate responsible for the ultimate generation of light.[2][3] Its formation is the pivotal step in the chemiluminescence cascade. Due to its extreme instability, decomposing at temperatures above -93°C, its characterization has been a significant scientific challenge, primarily achieved through low-temperature spectroscopic techniques.[3][4][5]

-

Hydroperoxyoxalate Ester: Some studies propose the existence of a hydroperoxyoxalate ester as another potential intermediate, particularly in uncatalyzed reactions or under specific reaction conditions.

The overall process is a prime example of Chemically Initiated Electron Exchange Luminescence (CIEEL). In this mechanism, the high-energy intermediate, 1,2-dioxetanedione, does not emit light itself. Instead, it transfers its energy to a suitable fluorescent dye (fluorophore). This energy transfer excites the fluorophore to a higher electronic state. As the excited fluorophore relaxes back to its ground state, it emits a photon of light, the color of which is determined by the chemical structure of the fluorophore.[1]

Quantitative Data on Peroxyoxalate Systems

The efficiency of light production in peroxyoxalate chemiluminescence is a critical parameter for its analytical applications. This is quantified by the chemiluminescence quantum yield (ΦCL), which is the ratio of the number of emitted photons to the number of reacting oxalate molecules. The following table summarizes available quantitative data for various aspects of the peroxyoxalate reaction.

| Parameter | System/Compound | Value | Conditions | Reference(s) |

| Chemiluminescence Quantum Yield (ΦCL) | Aryl Oxalates with Hydrogen Peroxide | up to 0.23 E mol⁻¹ | Reaction with oxalic anhydrides | [6] |

| Oxalic Anhydrides with Hydrogen Peroxide | 0.13 E mol⁻¹ | [6] | ||

| Oxamides with Hydrogen Peroxide | 0.01 E mol⁻¹ | [6] | ||

| Oxalyl Chloride with Hydrogen Peroxide | 0.05 E mol⁻¹ | [6] | ||

| Singlet Excited State Formation Quantum Yield (ΦS) | Peroxyoxalate Reaction | (5.5 ± 0.5) × 10⁻² E mol⁻¹ | At infinite activator concentration | [7] |

| Energy Supplied by the Reaction | Peroxyoxalate Reaction | up to 440 kJ mol⁻¹ | Corresponds to excitation at 272 nm | [1] |

Experimental Protocols

Synthesis of Bis(2,4,6-trichlorophenyl) Oxalate (TCPO)

This protocol describes a common laboratory synthesis of TCPO, a widely used aryl oxalate.

Materials:

-

2,4,6-trichlorophenol

-

Oxalyl chloride

-

Triethylamine

-

Toluene (dry)

-

Methanol or Ethanol

Procedure:

-

Dissolve 2,4,6-trichlorophenol in dry toluene.

-

Cool the solution in an ice bath.

-

Slowly add one molar equivalent of triethylamine with stirring.

-

While maintaining the low temperature, add 0.5 molar equivalents of oxalyl chloride dropwise. A precipitate of triethylamine hydrochloride will form.

-

Allow the mixture to warm to room temperature and continue stirring for several hours to ensure complete reaction.

-

Filter the mixture to separate the solid product from the toluene.

-

Wash the solid with methanol or ethanol to remove the triethylamine hydrochloride.

-

Dry the purified TCPO product under vacuum.

General Peroxyoxalate Chemiluminescence Experiment

This protocol outlines a typical procedure to generate peroxyoxalate chemiluminescence.

Materials:

-

Aryl oxalate (e.g., TCPO, DNPO)

-

Hydrogen peroxide (30% solution)

-

A fluorescent dye (e.g., 9,10-diphenylanthracene for blue light, rubrene for yellow-orange)

-

A suitable organic solvent (e.g., diethyl phthalate, ethyl acetate)

-

A base catalyst (e.g., sodium salicylate, triethylamine)

Procedure:

-

Prepare a solution of the aryl oxalate and the fluorescent dye in the chosen organic solvent.

-

In a separate container, prepare a dilute solution of hydrogen peroxide in the same solvent, containing the base catalyst.

-

To initiate the chemiluminescence, rapidly mix the two solutions in a dark environment.

-

The mixture will immediately begin to glow with a color characteristic of the chosen fluorescent dye.

Measurement of Chemiluminescence Quantum Yield

The determination of the chemiluminescence quantum yield requires specialized equipment and a standardized protocol. A luminometer, which is a highly sensitive photodetector, is essential for this measurement.[8]

Materials and Equipment:

-

Luminometer or a sensitive spectrophotometer capable of measuring luminescence

-

Cuvettes

-

Solutions of the peroxyoxalate system (as described above)

-

A chemical actinometer or a standard with a known quantum yield for calibration (e.g., luminol)[9]

Procedure:

-

Instrument Calibration: Calibrate the luminometer using a standard light source or a chemical actinometer to determine the absolute photon flux. This step is crucial for obtaining accurate quantum yield values.

-

Sample Preparation: Prepare the peroxyoxalate reaction mixture as described previously, ensuring precise concentrations of all reactants.

-

Measurement: Initiate the reaction directly in the luminometer's sample chamber by injecting one reactant into the other and immediately start the data acquisition. The instrument will record the light intensity as a function of time.

-

Data Analysis: Integrate the total light emission over the entire course of the reaction to obtain the total number of emitted photons.

-

Quantum Yield Calculation: The chemiluminescence quantum yield (ΦCL) is calculated using the following formula:

ΦCL = (Total number of emitted photons) / (Initial number of moles of the limiting reactant)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathway in peroxyoxalate chemiluminescence and a typical experimental workflow for its study.

References

- 1. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,2-Dioxetanedione - American Chemical Society [acs.org]

- 4. 1,2-Dioxetanedione - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Peroxyoxalate High-Energy Intermediate is Efficiently Decomposed by the Catalyst Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Energy Transfer Mechanism in the TCPO System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the energy transfer mechanism within the bis(2,4,6-trichlorophenyl) oxalate (TCPO) chemiluminescence system. It details the underlying chemical reactions, kinetic parameters, and experimental protocols for studying this highly efficient light-emitting reaction, which is pivotal in various analytical and biomedical applications.

Core Principles of TCPO Chemiluminescence

The peroxyoxalate reaction, of which the TCPO system is a prominent example, is a form of indirect or sensitized chemiluminescence. In this process, the chemical reaction between TCPO and an oxidant, typically hydrogen peroxide (H₂O₂), does not directly produce a light-emitting species. Instead, it generates a high-energy intermediate that transfers its energy to a suitable fluorescent molecule, known as a fluorophore or activator. This activator is then promoted to an excited singlet state and subsequently relaxes to its ground state by emitting a photon. The color of the emitted light is characteristic of the chosen fluorophore.

The overall efficiency of the TCPO chemiluminescence system is a product of the efficiencies of several sequential steps: the chemical reaction to produce the high-energy intermediate, the energy transfer from the intermediate to the fluorophore, and the fluorescence quantum yield of the activator.

The Signaling Pathway: A Step-by-Step Mechanism

The broadly accepted mechanism for the TCPO chemiluminescence system involves several key steps, often catalyzed by a weak base such as sodium salicylate or a nucleophile like imidazole.

Formation of the High-Energy Intermediate

The initial step involves the reaction of TCPO with hydrogen peroxide. In the presence of a catalyst, this reaction is significantly accelerated. The key high-energy intermediate is widely believed to be 1,2-dioxetanedione, a highly strained cyclic peroxide.

The formation of this intermediate can be summarized as follows:

-

Nucleophilic Attack: The catalyst (e.g., imidazole) or the hydroperoxide anion (formed from H₂O₂ in the presence of a base) attacks one of the carbonyl carbons of the TCPO molecule.

-

Displacement of Trichlorophenol: This leads to the displacement of a 2,4,6-trichlorophenoxide leaving group and the formation of a peroxyoxalate intermediate.

-

Intramolecular Cyclization: The peroxyoxalate intermediate then undergoes intramolecular cyclization to form the transient 1,2-dioxetanedione, releasing a second molecule of 2,4,6-trichlorophenol.

Chemically Initiated Electron Exchange Luminescence (CIEEL)

The energy transfer from 1,2-dioxetanedione to the fluorophore is best described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. This model proposes a multi-step process:

-

Complex Formation: The high-energy intermediate (1,2-dioxetanedione) and the fluorophore (activator) form a transient charge-transfer complex.

-

Electron Transfer: An electron is transferred from the fluorophore to the 1,2-dioxetanedione, forming a radical ion pair consisting of the fluorophore radical cation and the 1,2-dioxetanedione radical anion.

-

Decomposition and Back Electron Transfer: The unstable 1,2-dioxetanedione radical anion rapidly decomposes into two molecules of carbon dioxide (CO₂) and a radical anion of one of the CO₂ molecules. A back electron transfer then occurs from the CO₂ radical anion to the fluorophore radical cation.

-

Excitation and Emission: This back electron transfer leaves the fluorophore in an electronically excited singlet state. The excited fluorophore then relaxes to its ground state by emitting light.

Quantitative Data Presentation

The efficiency and kinetics of the TCPO chemiluminescence system are highly dependent on the reaction conditions, including the choice of fluorophore, catalyst, and solvent. The following tables summarize key quantitative data from various studies.

Kinetic Parameters with Different Catalysts

The rate of the chemiluminescent reaction is often characterized by the pseudo-first-order rate constants for the rise (k_r) and fall (k_f) of the light emission intensity.

| Catalyst | Fluorophore | k_r (s⁻¹) | k_f (s⁻¹) | Reference |

| Imidazole | 9,10-Diphenylanthracene | Varies with [Imidazole] | Varies with [Imidazole] | [1] |

| Sodium Salicylate | Diethyl-2-(cyclohexylamino)-5-[(E)-2-phenyl-1-ethenyl]-3,4-furandicarboxylate | 0.056 ± 0.006 | 0.0023 ± 0.0004 | |

| Imidazole | 3-1-aza-4,10-dithia-7-oxacyclododecane | - | - | [2] |

Note: The rate constants are highly dependent on the specific concentrations of all reactants. The values presented are indicative and were determined under specific experimental conditions.

Activation Parameters

The temperature dependence of the rate constants allows for the determination of activation parameters, providing insight into the thermodynamics of the transition state.

| Parameter | Rise Step | Fall Step | Reference |

| E_a (kJ mol⁻¹) | - | 45.3 ± 2.1 | |

| ΔH‡ (kJ mol⁻¹) | - | 42.8 ± 2.1 | |

| ΔS‡ (J mol⁻¹ K⁻¹) | - | -156.4 ± 7.2 | |

| ΔG‡ (kJ mol⁻¹) | - | 90.0 ± 4.3 |

These values were determined for the reaction with a specific novel fluorescer and sodium salicylate as the catalyst.

Experimental Protocols

This section provides detailed methodologies for the synthesis of TCPO and for conducting kinetic studies of the chemiluminescence reaction.

Synthesis of Bis(2,4,6-trichlorophenyl) Oxalate (TCPO)

Materials:

-

2,4,6-trichlorophenol (TCP)

-

Oxalyl chloride

-

Triethylamine

-

Dry toluene

-

Methanol or ethanol (for washing)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

In a fume hood, dissolve 2,4,6-trichlorophenol in dry toluene (approximately 15-20 mL of toluene per gram of TCP) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0 °C with continuous stirring.

-

Slowly add one molar equivalent of triethylamine to the cooled solution.

-

While maintaining the temperature at 0 °C, add 0.5 molar equivalents of oxalyl chloride dropwise using a dropping funnel. A thick, off-white precipitate will form.

-

After the addition of oxalyl chloride is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (overnight is recommended for higher purity).

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid product with methanol or ethanol to remove the triethylamine hydrochloride byproduct.

-

Dry the purified TCPO product under vacuum. The final product should be a white crystalline powder.

Kinetic Measurement of TCPO Chemiluminescence

Instrumentation:

-

Stopped-flow spectrophotometer or a luminometer/spectrofluorometer with the excitation source turned off.[2][7][8][9]

-

Syringes for sample injection (for manual mixing) or the automated injection system of the stopped-flow instrument.

Reagents and Solutions:

-

Solution A: A solution of TCPO and the desired fluorophore in a suitable solvent (e.g., ethyl acetate, diethyl phthalate).

-

Solution B: A solution of hydrogen peroxide and the catalyst (e.g., sodium salicylate or imidazole) in the same solvent as Solution A.

Procedure:

-

Prepare stock solutions of TCPO, fluorophore, hydrogen peroxide, and catalyst at known concentrations.

-

Prepare the working solutions (Solution A and Solution B) by diluting the stock solutions to the desired final concentrations.

-

For Stopped-Flow Measurement: [2][8][9][10]

-

Load Solution A and Solution B into the separate syringes of the stopped-flow instrument.

-

Initiate the measurement, which will rapidly mix the two solutions in the observation cell.

-

Record the chemiluminescence intensity as a function of time. The instrument's software will typically collect data points at millisecond intervals.

-

-

For Manual Mixing in a Luminometer:

-

Place a cuvette containing Solution A in the sample holder of the luminometer.

-

Rapidly inject Solution B into the cuvette and immediately start data acquisition.

-

Record the chemiluminescence intensity over time until the emission decays to the baseline.

-

Data Analysis: The Pooled Intermediate Model

The intensity-time profile of the TCPO chemiluminescence can be analyzed using a "pooled intermediate" model. This model assumes a simplified kinetic scheme where the formation of the light-emitting species is a pseudo-first-order process (with rate constant k_r), and its decay is also a pseudo-first-order process (with rate constant k_f).

The chemiluminescence intensity (I) as a function of time (t) can be described by the following equation:

I(t) = I_max * (e^(-k_f * t) - e^(-k_r * t))

where I_max is the maximum intensity.

The experimental data (intensity vs. time) is fitted to this equation using a non-linear least-squares regression analysis program (such as KINFIT or other similar software) to determine the values of k_r and k_f.[11][12][13][14]

Applications in Drug Development and Research

The high sensitivity of the TCPO chemiluminescence system makes it a powerful tool in various analytical applications relevant to drug development and scientific research:

-

High-Performance Liquid Chromatography (HPLC) Detection: TCPO-based chemiluminescence is used as a highly sensitive post-column detection method for quantifying analytes that are either naturally fluorescent or can be labeled with a fluorescent tag.[15][16]

-

Immunoassays: The principle of chemiluminescence can be applied to develop highly sensitive immunoassays for the detection of biomarkers.

-

Reactive Oxygen Species (ROS) Detection: The reaction's dependence on hydrogen peroxide allows for the development of assays to detect and quantify ROS in biological systems.

-

High-Throughput Screening: The rapid and sensitive nature of the reaction is amenable to high-throughput screening of compounds that may modulate the activity of enzymes that produce or scavenge hydrogen peroxide.

Conclusion

The TCPO chemiluminescence system represents a highly efficient method for generating light from a chemical reaction. A thorough understanding of its energy transfer mechanism, underpinned by the formation of a high-energy 1,2-dioxetanedione intermediate and the subsequent CIEEL process, is crucial for its effective application. The kinetic parameters of this system can be precisely determined through careful experimental design and data analysis, enabling its optimization for a wide range of sensitive analytical techniques in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. biologic.net [biologic.net]

- 3. How to Make TCPO (for Making Glow Sticks) - Instructables [instructables.com]

- 4. TCPO - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Mathematical model for the luminol chemiluminescence reaction catalyzed by peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. hpst.cz [hpst.cz]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of the binding of fluorescent ligands to soluble proteins. Use of simultaneous non-linear least squares regression to obtain estimates of binding parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Use of nonlinear regression to analyze enzyme kinetic data: application to situations of substrate contamination and background subtraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of Peroxyoxalate Chemiluminescence Utilizing TCPO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of chemiluminescence (CL) involving bis(2,4,6-trichlorophenyl) oxalate (TCPO). It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who are leveraging or looking to implement this powerful analytical technique. This guide covers the core reaction mechanism, quantitative analysis of influencing factors, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Principles of TCPO Chemiluminescence

Peroxyoxalate chemiluminescence is a highly efficient, indirect form of light emission initiated by the reaction of an oxalate ester, such as TCPO, with an oxidizing agent, typically hydrogen peroxide (H₂O₂). The process is distinguished by its reliance on a fluorescent energy acceptor, or fluorophore, to emit light. In the absence of a fluorophore, the energy from the chemical reaction is primarily released as heat[1].

The reaction proceeds through the formation of a high-energy intermediate, which is widely accepted to be 1,2-dioxetanedione. This unstable intermediate is responsible for transferring energy to the fluorophore, elevating it to an excited singlet state. As the excited fluorophore relaxes to its ground state, it emits a photon of light. The color of the emitted light is characteristic of the specific fluorophore used. For instance, 9,10-bis(phenylethynyl)anthracene produces a green glow, while rhodamine B and rubrene result in red and yellow light, respectively[2].

The overall efficiency of the chemiluminescent process can be affected at several stages, including the initial oxidation to form the intermediate, the reaction of the intermediate with the fluorophore, and the light emission from the excited fluorophore. Competing non-luminescent pathways, such as the decomposition of the intermediate or its reaction with quenchers, can reduce the light output[1].

The Chemical Reaction Pathway

The fundamental chemical reaction of TCPO chemiluminescence can be broken down into several key steps. Initially, TCPO reacts with hydrogen peroxide, often in the presence of a catalyst, to form the critical 1,2-dioxetanedione intermediate. This intermediate then interacts with a fluorophore, leading to energy transfer and subsequent light emission.

References

An In-depth Technical Guide to the Synthesis of Bis(2,4,6-trichlorophenyl) Oxalate (TCPO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of bis(2,4,6-trichlorophenyl) oxalate (TCPO), a key reagent in chemiluminescence-based detection systems. The document details the underlying chemical principles, experimental protocols, and quantitative data associated with the synthesis of TCPO from 2,4,6-trichlorophenol. This guide is intended to serve as a practical resource for researchers and professionals in the fields of chemistry, life sciences, and drug development who utilize or are looking to synthesize TCPO for various applications, including immunoassays, high-throughput screening, and analytical detection methods. The synthesis involves the reaction of 2,4,6-trichlorophenol with oxalyl chloride in the presence of a base. This guide presents a consolidated experimental protocol, a summary of reaction parameters, and visualizations of the synthetic pathway and the subsequent chemiluminescence reaction.

Introduction

Bis(2,4,6-trichlorophenyl) oxalate (TCPO) is a non-luminescent ester that plays a crucial role in peroxyoxalate chemiluminescence (PO-CL) reactions.[1] When TCPO reacts with hydrogen peroxide in the presence of a suitable base and a fluorescent dye, it generates a high-energy intermediate that excites the dye, leading to the emission of light.[2] This property makes TCPO an invaluable component in various analytical and bioanalytical techniques where high sensitivity is required. The brightness and duration of the emitted light can be modulated by the choice of the fluorescent dye, allowing for a range of colors from green to red.[1] Given its specialized applications and the high cost of commercial preparations, an in-house synthesis of TCPO can be a cost-effective alternative for research laboratories. This guide provides a detailed methodology for the synthesis, purification, and characterization of TCPO from 2,4,6-trichlorophenol.

Chemical Synthesis

The synthesis of TCPO is achieved through the esterification of 2,4,6-trichlorophenol with oxalyl chloride.[1][2] The reaction is typically carried out in an organic solvent and in the presence of a tertiary amine base, such as triethylamine or pyridine, which acts as a scavenger for the hydrochloric acid byproduct.[1][2][3]

The overall reaction is as follows:

2 (C₆H₂Cl₃OH) + (COCl)₂ → C₁₄H₄Cl₆O₄ + 2 HCl

The triethylamine reacts with the HCl produced to form triethylamine hydrochloride.[1]

Reaction Parameters

The yield and purity of the synthesized TCPO are influenced by several factors, including the choice of solvent, base, reaction temperature, and reaction time. The following table summarizes the key quantitative data from various reported syntheses.

| Parameter | Value | Solvent | Base | Reported Yield | Reference |

| Reactant Ratio (2,4,6-trichlorophenol:oxalyl chloride:base) | 2 : 1 : 2 (molar ratio) | Toluene or Acetone | Triethylamine | ~65% | [2] |

| Reactant Quantities | 4.7 g 2,4,6-trichlorophenol, 1.5 cm³ oxalyl chloride, 3.5 cm³ triethylamine | 40 cm³ Acetone | Triethylamine | Not specified | [2] |

| Reactant Quantities | 4 g 2,4,6-trichlorophenol, 1.5 g oxalyl chloride, 2 g triethylamine | 50 mL Toluene | Triethylamine | High, ~4.4 g (potentially containing residual solvent) | [3] |

| Temperature | 0 °C (ice bath) during addition of oxalyl chloride, then room temperature | Toluene or Acetone | Triethylamine | Not specified | [4] |

| Reaction Time | 20 minutes to overnight stirring after addition of reactants | Toluene or Acetone | Triethylamine | Not specified | [2][4] |

Experimental Protocol

This section provides a detailed, consolidated protocol for the synthesis of TCPO. Warning: This procedure should only be performed by, or under the direct supervision of, an experienced chemist in a well-ventilated fume hood. All chemicals are hazardous and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[4]

Materials and Reagents

-

2,4,6-Trichlorophenol (TCP)

-

Oxalyl chloride

-

Triethylamine (TEA)

-

Anhydrous Toluene or Acetone

-

Methanol or Ethanol (for washing)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Suction filtration apparatus (Büchner funnel and flask)

-

Drying tube (e.g., with calcium chloride)

Synthesis Procedure

-

Preparation of Reactants: In a round-bottom flask, dissolve 2,4,6-trichlorophenol in anhydrous toluene (approximately 15-20 mL per gram of TCP) or acetone.[4]

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.[4]

-

Addition of Base: Slowly add one molar equivalent of triethylamine to the cooled solution.[4]

-

Addition of Oxalyl Chloride: While maintaining the temperature at 0 °C and with vigorous stirring, add 0.5 molar equivalents of oxalyl chloride dropwise using a dropping funnel.[4] The reaction is exothermic, and a thick, off-white precipitate of TCPO and triethylamine hydrochloride will form.[4]

-

Reaction Completion: After the addition of oxalyl chloride is complete, allow the mixture to slowly warm to room temperature. For improved purity, continue stirring the mixture overnight.[4]

-

Isolation of Crude Product: Filter the mixture using suction filtration. The solid collected is a mixture of TCPO and triethylamine hydrochloride.[4]

-

Purification: Wash the crude product with methanol or ethanol to dissolve and remove the triethylamine hydrochloride byproduct.[4]

-

Drying: Thoroughly dry the purified TCPO product, preferably under vacuum.[4] The final product should be a fine white powder.[4]

Visualization of Pathways and Workflows

TCPO Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of TCPO.

Caption: Workflow for the synthesis and purification of TCPO.

Chemical Reaction Pathway

The diagram below outlines the chemical transformation from reactants to the final TCPO product.

References

The Enduring Glow: A Technical Guide to the History and Discovery of Peroxyoxalate Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating history, discovery, and core principles of peroxyoxalate chemiluminescence (POCL), a phenomenon that has captivated scientists for decades and found applications ranging from analytical chemistry to biomedical research. This document provides a comprehensive overview of the key discoveries, the elucidation of its intricate mechanism, and detailed experimental protocols for its study and application.

A Serendipitous Discovery and a Legacy of Light

The story of peroxyoxalate chemiluminescence begins in the early 1960s with a serendipitous observation by Edwin A. Chandross at Bell Labs. In 1963, while investigating the reaction of oxalyl chloride with hydrogen peroxide in the presence of 9,10-diphenylanthracene, he observed a bright emission of light.[1][2] This initial discovery laid the groundwork for a field of research that would illuminate our understanding of chemical energy conversion.

It was, however, the pioneering work of Michael M. Rauhut and his colleagues at the American Cyanamid Company in the 1960s that truly unraveled the potential of this reaction.[3] Their systematic investigation into various aryl oxalate esters and fluorescent activators led to the development of highly efficient chemiluminescent systems, famously commercialized as "glow sticks." Rauhut's team identified key structural features of the oxalate esters that enhanced the light output and explored a wide range of fluorescers to produce a spectrum of colors.

The Core Mechanism: A High-Energy Intermediate and Electron Exchange

The brilliance of peroxyoxalate chemiluminescence lies in a multi-step chemical reaction that culminates in the efficient generation of light. The process is a prime example of indirect chemiluminescence, where the light-emitting species is not a direct product of the initial reaction but is instead excited through an energy transfer process.

The currently accepted mechanism involves the following key stages:

-

Perhydrolysis: An aryl oxalate ester reacts with hydrogen peroxide in the presence of a base catalyst (such as imidazole or salicylate) to form a peroxyoxalate intermediate.

-

Intramolecular Cyclization: This unstable peroxyoxalate intermediate undergoes intramolecular cyclization to form a highly strained, high-energy intermediate: 1,2-dioxetanedione .[2][4] This four-membered ring peroxide is the linchpin of the entire process.

-

Decomposition and Excitation: The 1,2-dioxetanedione is extremely unstable and rapidly decomposes into two molecules of carbon dioxide. This decomposition provides the substantial energy required for the subsequent light-emitting step.

-

Chemically Initiated Electron Exchange Luminescence (CIEEL): The energy from the decomposing 1,2-dioxetanedione is not directly transferred to the fluorescer. Instead, a more complex and efficient process known as Chemically Initiated Electron Exchange Luminescence (CIEEL) occurs.[5][6] In this process, the 1,2-dioxetanedione acts as an electron acceptor, and the fluorescer (activator) acts as an electron donor. An electron is transferred from the fluorescer to the 1,2-dioxetanedione, forming a radical ion pair. The now unstable 1,2-dioxetanedione radical anion rapidly decomposes into carbon dioxide and a carbon dioxide radical anion. A subsequent back electron transfer from the carbon dioxide radical anion to the fluorescer radical cation generates the fluorescer in an electronically excited state.

-

Fluorescence: The excited fluorescer then relaxes to its ground state by emitting a photon of light, the color of which is characteristic of the specific fluorescer used.

Signaling Pathway of Peroxyoxalate Chemiluminescence

Caption: The reaction pathway of peroxyoxalate chemiluminescence.

Quantitative Data: A Comparative Overview

The efficiency of peroxyoxalate chemiluminescence is quantified by its chemiluminescence quantum yield (ΦCL), which is the ratio of the number of emitted photons to the number of reacting oxalate molecules. This yield is highly dependent on the specific aryl oxalate, the fluorescer, the catalyst, and the solvent system used.

Table 1: Chemiluminescence Quantum Yields of Various Aryl Oxalates

| Aryl Oxalate Ester | Abbreviation | Fluorescer | Solvent | Catalyst | Quantum Yield (ΦCL, E/mol) | Reference |

| Bis(2,4,6-trichlorophenyl) oxalate | TCPO | 9,10-Diphenylanthracene | Diethyl Phthalate | Sodium Salicylate | ~0.1 - 0.3 | [3] |

| Bis(2,4-dinitrophenyl) oxalate | DNPO | 9,10-Diphenylanthracene | Dimethyl Phthalate | Imidazole | ~0.23 | [3] |

| Bis(pentachlorophenyl) oxalate | PCPO | 9,10-Diphenylanthracene | Chlorobenzene | - | ~0.1 | |

| Divanillyl oxalate | DVO | Fluorescein | DMP:EG (1:3) | NaOH | Not specified, but effective | [7] |

Table 2: Kinetic Rate Constants for Key Steps in the TCPO System

| Reaction Step | Catalyst | Rate Constant (k) | Units | Reference |

| Nucleophilic attack of imidazole on TCPO | Imidazole | 1.4 ± 0.1 | dm³ mol⁻¹ s⁻¹ | [8] |

| Imidazole-catalyzed peroxide attack | Imidazole | (1.86 ± 0.06) x 10⁴ | dm⁶ mol⁻² s⁻¹ | [8] |

| Cyclization of peracid intermediate | Imidazole | ~0.2 | s⁻¹ | [8] |

Experimental Protocols: Synthesizing and Observing the Glow

Reproducing and studying peroxyoxalate chemiluminescence requires careful preparation of the reagents and a suitable experimental setup.

Synthesis of Bis(2,4,6-trichlorophenyl) Oxalate (TCPO)

This protocol describes a common laboratory-scale synthesis of TCPO.

Materials:

-

2,4,6-Trichlorophenol

-

Oxalyl chloride

-

Triethylamine

-

Anhydrous toluene

-

Anhydrous ethanol or methanol

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel, filter paper, vacuum flask.

Procedure:

-

Dissolve 2,4,6-trichlorophenol in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add triethylamine to the cooled solution with continuous stirring.

-

Add a solution of oxalyl chloride in anhydrous toluene dropwise from a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C. A precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Filter the mixture through a Buchner funnel to collect the solid product.

-

Wash the solid with anhydrous toluene to remove any unreacted starting materials.

-

Wash the solid with anhydrous ethanol or methanol to remove the triethylamine hydrochloride byproduct.

-

Dry the resulting white crystalline TCPO powder under vacuum.

Observation of Peroxyoxalate Chemiluminescence

Materials:

-

Bis(2,4,6-trichlorophenyl) oxalate (TCPO)

-

9,10-Diphenylanthracene (or other fluorescer)

-

Sodium salicylate (or other catalyst)

-

Diethyl phthalate (or other suitable solvent)

-

30% Hydrogen peroxide solution

-

Test tube or cuvette

Procedure:

-

In a test tube or cuvette, dissolve a small amount of TCPO and 9,10-diphenylanthracene in diethyl phthalate.

-

Add a catalytic amount of sodium salicylate and mix until dissolved.

-

To initiate the chemiluminescence, add a few drops of 30% hydrogen peroxide solution to the mixture and gently swirl.

-

Observe the emission of bright blue light in a darkened room.

Measurement of Chemiluminescence Quantum Yield

The determination of the absolute chemiluminescence quantum yield is a complex process that requires specialized equipment and careful calibration. A common relative method involves comparing the integrated light emission of the peroxyoxalate system to that of a well-characterized chemiluminescence standard, such as the luminol reaction.

Experimental Workflow for Relative Quantum Yield Measurement

Caption: Workflow for relative chemiluminescence quantum yield measurement.

The Elusive Intermediate: Direct Evidence for 1,2-Dioxetanedione

For many years, the existence of the 1,2-dioxetanedione intermediate was theoretical. However, in recent years, advancements in analytical techniques have provided direct evidence for its formation. Low-temperature ¹³C NMR spectroscopy experiments, using ¹³C-labeled oxalyl chloride, have successfully detected a transient species with a chemical shift consistent with the calculated value for 1,2-dioxetanedione.[4] These experiments have provided the "smoking gun" that confirms the central role of this high-energy intermediate in the peroxyoxalate chemiluminescence mechanism.

Conclusion and Future Directions

The journey of peroxyoxalate chemiluminescence, from a curious glow in a flask to a powerful analytical tool, is a testament to the power of scientific inquiry. The elucidation of its complex mechanism, particularly the role of the 1,2-dioxetanedione intermediate and the CIEEL process, has provided fundamental insights into the generation of light from chemical reactions.